

Ethylene Thiourea Carcinogenicity: A Comparative Analysis in Rats and Mice

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This guide provides an objective comparison of the carcinogenic effects of **ethylene thiourea** (ETU) in rats and mice, supported by experimental data. ETU, a metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, has demonstrated carcinogenic properties in rodent studies, with notable differences in target organs and tumor types between species. This document summarizes key findings, details experimental methodologies, and illustrates the proposed mechanisms of action.

Executive Summary

Oral exposure to **ethylene thiourea** has been shown to be carcinogenic in both rats and mice. [1] However, the primary target organs differ significantly between the two species. In rats, the thyroid gland is the principal site of ETU-induced carcinogenicity.[2] In contrast, mice develop tumors not only in the thyroid gland but also in the liver and pituitary gland.[3][4]

The proposed mechanism for thyroid tumorigenesis in both species involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis. ETU inhibits the enzyme thyroid peroxidase, which is crucial for thyroid hormone synthesis. This leads to a decrease in circulating thyroid hormones (T3 and T4) and a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid follicular cells by elevated TSH levels is believed to promote hyperplasia and subsequent neoplastic transformation.



The mechanism underlying liver tumors in mice is thought to involve metabolic activation of ETU by the flavin-dependent monoxygenase (FMO) system, leading to hepatotoxicity.[5]

Data Presentation: Tumor Incidence

The following tables summarize the quantitative data on tumor incidence from key carcinogenicity studies of ETU in rats and mice.

Table 1: Carcinogenicity of Ethylene Thiourea in Rats



Strain	Sex	Route of Adminis tration	Dietary Concent ration (ppm)	Duratio n	Tumor Type	Inciden ce (%)	Referen ce
F344/N	Male	Feed	0	2 years	Thyroid Follicular Cell Adenoma /Carcino ma	3	(Chhabra et al., 1992)[4]
83	48						
250	78						
F344/N	Female	Feed	0	2 years	Thyroid Follicular Cell Adenoma /Carcino ma	2	(Chhabra et al., 1992)[4]
83	18						
250	62	_					
Charles River	Male & Female	Feed	0	24 months	Thyroid Tumors	5.6	(Graham et al., 1975)[5]
250	53.6	_					
500	92.9						
Not Specified	Male	Feed	0	24 months	Thyroid Tumors	0	(Gak et al., 1976) [5]
17	5.9						
60	42.1	- -					



200	82.4	_					
Not Specified	Female	Feed	0	24 months	Thyroid Tumors	5.3	(Gak et al., 1976) [5]
17	18.8	_					
60	22.2						
200	56.3	_					

Table 2: Carcinogenicity of **Ethylene Thiourea** in Mice



Strain	Sex	Route of Adminis tration	Dietary Concent ration (ppm)	Duratio n	Tumor Type	Inciden ce (%)	Referen ce
B6C3F1	Male	Feed	0	2 years	Thyroid Follicular Cell Adenoma /Carcino ma	6	(NTP, 1992)[3]
330	10						
1000	58	_					
B6C3F1	Female	Feed	0	2 years	Thyroid Follicular Cell Adenoma /Carcino ma	4	(NTP, 1992)[3]
330	42						
1000	88	_					
B6C3F1	Male	Feed	0	2 years	Hepatoce Ilular Adenoma /Carcino ma	34	(NTP, 1992)[3]
330	70						
1000	84						
B6C3F1	Female	Feed	0	2 years	Hepatoce Ilular Adenoma /Carcino ma	8	(NTP, 1992)[3]



330	54	_					
1000	78						
B6C3F1	Male	Feed	0	2 years	Pituitary Gland (Pars Distalis) Adenoma	10	(NTP, 1992)[3]
330	12	_					
1000	30						
B6C3F1	Female	Feed	0	2 years	Pituitary Gland (Pars Distalis) Adenoma	24	(NTP, 1992)[3]
330	38						
1000	62	_					

Experimental Protocols National Toxicology Program (NTP) Technical Report 388

The National Toxicology Program conducted two-year carcinogenicity studies of **ethylene thiourea** in F344/N rats and B6C3F1 mice.[2] The primary objective was to assess the carcinogenic potential of ETU with and without perinatal exposure.[4]

- Animals: F344/N rats and B6C3F1 mice of both sexes.[4]
- Administration: ETU (97% pure) was administered in the diet.[4]
- Exposure Groups: The studies included adult-only exposure, perinatal-only exposure (dams
 exposed before breeding and throughout gestation and lactation), and combined perinatal
 and adult exposure.[4]



- Dose Levels (Rats): Perinatal exposure concentrations ranged from 9 to 90 ppm. Adult exposure concentrations were 25, 83, and 250 ppm.[4]
- Dose Levels (Mice): Perinatal exposure concentrations ranged from 33 to 330 ppm. Adult exposure concentrations were 100, 330, and 1000 ppm.[4][6]
- Duration: The studies were conducted for two years.[4]
- Endpoints: The primary endpoints were the incidence of neoplasms in various tissues, evaluated through histopathological examination.[4]

Graham et al. (1975)

This study investigated the long-term effects of ETU ingestion on the thyroid of Charles River rats.

- Animals: Charles River CD-1 rats.[7]
- Administration: ETU was administered in the diet.
- Dose Levels: 0, 5, 25, 125, 250, and 500 ppm.[7]
- Duration: 24 months.[7]
- Endpoints: Histological examination of endocrine organs and other major tissues, organ weights, and thyroidal uptake of Iodine-131.[7]

Gak et al. (1976)

This study evaluated the carcinogenicity of ETU in rats over a 24-month period.

- Animals: Rats (strain not specified).[5]
- Administration: ETU was administered in the diet.[5]
- Dose Levels: 0, 5, 17, 60, and 200 mg/kg of diet.[5]
- Duration: 24 months.[5]



• Endpoints: Incidence of thyroid tumors.[5]

Signaling Pathways and Mechanisms of Action ETU-Induced Thyroid Carcinogenesis

The primary mechanism of ETU-induced thyroid tumors in both rats and mice is the disruption of the hypothalamic-pituitary-thyroid (HPT) axis.



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Caption: Proposed pathway of ETU-induced thyroid carcinogenesis.

ETU-Induced Liver Carcinogenesis in Mice

The development of liver tumors in mice exposed to ETU is believed to be a result of chronic hepatotoxicity mediated by its metabolic activation.



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